Pirbuterol acetate
Übersicht
Beschreibung
Pirbuterol acetate is a sympathomimetic drug used in the treatment of congestive heart failure (CHF) and reversible obstructive pulmonary disease. It is a beta2-adrenergic agonist structurally similar to albuterol, with the key difference being the substitution of a pyridine ring for the benzene ring found in albuterol . Pirbuterol has been shown to have both bronchodilatory and cardiovascular effects, making it useful in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is available in oral form and as an aerosol for inhalation .
Synthesis Analysis
The synthesis of pirbuterol is not explicitly detailed in the provided papers. However, it is known that pirbuterol is chemically related to salbutamol, with the notable substitution of a pyridine ring, which may suggest a similar synthetic pathway with modifications to introduce the pyridine moiety .
Molecular Structure Analysis
Pirbuterol's molecular structure is characterized by the presence of a pyridine ring, which differentiates it from other beta-adrenoceptor agonists like salbutamol. This structural difference is believed to contribute to its pharmacological properties, including its selectivity for beta2-adrenergic receptors . The presence of a tert-butylaminoethyl group is indicative of its agonistic activity on these receptors .
Chemical Reactions Analysis
The stability of pirbuterol in aqueous solutions has been studied, revealing that it undergoes hydrolytic degradation, particularly under saturated oxygen conditions. The degradation rate is influenced by pH, temperature, and the ionic state of the drug, with the most stable pH range being 1-2 . This information is crucial for the formulation and storage of pirbuterol medications.
Physical and Chemical Properties Analysis
Pirbuterol's physical and chemical properties, such as its stability in various pH conditions, have been investigated. The drug is most stable in a highly acidic environment (pH 1-2), which is important for the preparation of stable pharmaceutical formulations . The pharmacokinetics of pirbuterol, including its absorption and plasma levels following oral administration, have been studied in patients with CHF, showing that the drug is well tolerated and has a prolonged hemodynamic effect .
Relevant Case Studies
Several studies have demonstrated the efficacy of pirbuterol in treating CHF and bronchospastic diseases. In patients with refractory CHF, oral doses of 20 to 30 mg of pirbuterol significantly increased cardiac index and decreased pulmonary artery wedge pressures, suggesting both inotropic and vasodilator effects . In the context of obstructive pulmonary disease, pirbuterol has shown promise in both acute and long-term management, with oral doses of 15-20 mg being most effective . Long-term administration of pirbuterol in chronic asthma did not produce tachyphylaxis, indicating its sustained bronchodilator activity . However, the development of tolerance to the drug's effects has been noted, necessitating further research .
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Properties and Mechanism of Action Pirbuterol acetate is a synthetic catecholamine and pyridine derivative known for its sympathomimetic and bronchodilatory effects. It selectively stimulates beta-2 adrenergic receptors, increasing intracellular adenylate cyclase activity, resulting in muscle relaxation through cAMP-dependent signal transduction. This mechanism is critical in broncho- and vasodilation and inhibiting the release of inflammatory mediators from mast cells (2020).
2. Analytical Methods for Detection A selected ion monitoring assay has been developed to measure plasma levels of pirbuterol in animals and humans. This method involves extracting pirbuterol from plasma and converting it to its trimethylacetyl derivative, with the synthesis of the deuterium labeled internal standard described (Falkner & Mcilhenny, 1976).
3. Long-Term Inhalation Studies Long-term inhalation studies of pirbuterol acetate in Beagle dogs and Squirrel monkeys showed no significant alterations in various health parameters, suggesting a level of safety in its application for bronchodilation (Levinsky et al., 1981).
4. Comparative Bronchodilator Efficacy Pirbuterol demonstrates bronchodilatory effects comparable to other beta-adrenoceptor agonists like salbutamol, with studies indicating significant improvements in respiratory function in patients with reversible bronchospastic disease (Richards & Brogden, 1985).
6. Stability and Degradation Research into the stability of pirbuterol in aqueous solutions revealed its hydrolytic degradation, particularly under specific pH conditions and temperatures. This is essential for understanding its shelf life and storage requirements (Bansal & Monkhouse, 1977).
7. Hemodynamic Effects The hemodynamic effects of pirbuterol have been studied in conscious dogs, indicating its potential use in treating low cardiac output syndromes without causing myocardial ischemia. These findings are vital in understanding its cardiovascular implications (Gold & Horwitz, 1981).
Zukünftige Richtungen
Pirbuterol is currently used for the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma . It is usually taken as 1 to 2 puffs every 4 to 6 hours as needed to relieve symptoms or every 4 to 6 hours to prevent symptoms . Future research may focus on improving the delivery method, reducing side effects, or exploring new therapeutic uses.
Eigenschaften
IUPAC Name |
acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMZJGGEWYVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
Record name | Pirbuterol acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40984214 | |
Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirbuterol acetate | |
CAS RN |
65652-44-0 | |
Record name | Pirbuterol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65652-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirbuterol acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRBUTEROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.